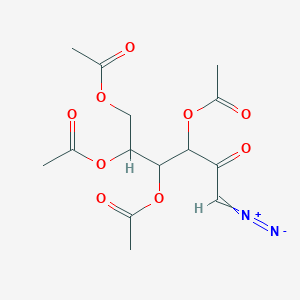
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate is a chemical compound with the molecular formula C14H18N2O9 and a molecular weight of 358.305 g/mol . This compound is characterized by the presence of multiple acetoxy groups and a diazo functional group, making it a versatile reagent in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate typically involves the acetylation of a precursor compound containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The use of efficient mixing and temperature control systems ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazo group into amine or other functional groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted acetates .
科学的研究の応用
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate involves its interaction with molecular targets through its functional groups. The diazo group can participate in cycloaddition reactions, while the acetoxy groups can undergo hydrolysis to release acetic acid. These reactions can modulate various biochemical pathways and molecular targets, leading to diverse biological effects .
類似化合物との比較
Similar Compounds
(2,3,4-Triacetyloxy-6-oxohexyl) acetate: Similar structure but lacks the diazo group.
6-Diazo-5-oxo-L-norleucine (DON): Contains a diazo group and is used in similar biochemical applications
Uniqueness
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate is unique due to the presence of both acetoxy and diazo functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. This combination of functional groups allows for a wide range of chemical transformations and biological interactions .
特性
CAS番号 |
6632-53-7 |
|---|---|
分子式 |
C14H18N2O9 |
分子量 |
358.30 g/mol |
IUPAC名 |
(2,3,4-triacetyloxy-6-diazo-5-oxohexyl) acetate |
InChI |
InChI=1S/C14H18N2O9/c1-7(17)22-6-12(23-8(2)18)14(25-10(4)20)13(24-9(3)19)11(21)5-16-15/h5,12-14H,6H2,1-4H3 |
InChIキー |
LZAWKFVQTWMVOD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(C(C(C(=O)C=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















